molecular formula C11H21BrN2O2 B1286473 Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate CAS No. 655225-01-7

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Cat. No.: B1286473
CAS No.: 655225-01-7
M. Wt: 293.2 g/mol
InChI Key: IWSFZKCIZFXAFT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C11H21BrN2O2 and a molecular weight of 293.2 g/mol . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various biologically active compounds.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where the bromoethyl group can be replaced by nucleophiles such as amines or thiols. These interactions can lead to the formation of new chemical bonds, making the compound useful in the synthesis of complex molecules. Additionally, this compound can act as a substrate for certain enzymes, facilitating biochemical transformations that are essential for cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. These changes can impact cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to influence the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, either inhibiting or activating their functions. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage, inflammation, or disruption of normal physiological processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its distribution, elimination, and therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells, its movement across cellular compartments, and its accumulation in target tissues. The distribution of this compound can affect its bioavailability and efficacy, as well as its potential side effects. Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-bromoethanol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at an elevated temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate is unique due to its bromine atom, which makes it a versatile intermediate for nucleophilic substitution reactions. This property distinguishes it from other similar compounds that may not have the same reactivity .

Properties

IUPAC Name

tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSFZKCIZFXAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580145
Record name tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655225-01-7
Record name tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of tert-butyl piperazine-1-carboxylate (5.0 g, 26.9 mmol), 1,2-dibromoethane (25 mL), DIPEA (3.5 g, 26.9 mmol) was stirred at 30° C. under argon for 72 h. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel (1-2% methanol/dichloroethane) to afford the desired product (2.8 g, 36% yield) as a solid. ESI-MS m/z: 293.1[M+1]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Yield
36%

Synthesis routes and methods II

Procedure details

tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (5.76 g, 25.0 mmol) was dissolved in dry tetrahydrofuran (100 mL) and carbon tetrabromide (9.12 g, 27.5 mmol). A solution of triphenyl phosphine (6.62 g, 25.3 mmol) in dry tetrahydrofuran (25 mL) was added dropwise, and the mixture was stirred for 20 hours. The reaction was diluted with n-hexane (100 mL) and washed with a saturated NaHCO3 solution, water and brine, dried with MgSO4, filtered and concentrated. Silica gel chromatography eluting with ethyl acetate/hexanes 1:4 gave the title compound. MS (DCI) m/z 295 (M+H)+.
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.12 g
Type
reactant
Reaction Step Two
Quantity
6.62 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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